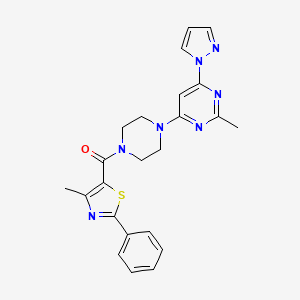

(4-methyl-2-phenylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

The compound “(4-methyl-2-phenylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone” (hereafter referred to as Compound X) is a heterocyclic small molecule featuring a thiazole ring, a pyrimidine core, and a piperazine scaffold. Its structural complexity arises from the integration of multiple pharmacophoric groups:

- Thiazole moiety (4-methyl-2-phenyl substitution): Thiazoles are known for their role in modulating kinase activity and enhancing metabolic stability .

- Pyrimidine-pyrazole hybrid (2-methyl-6-(1H-pyrazol-1-yl) substitution): Pyrimidine derivatives often exhibit antiproliferative or antimicrobial activity, while pyrazole groups improve target selectivity .

- Piperazine-methanone linker: Piperazine enhances solubility and bioavailability, and the methanone group facilitates covalent or hydrogen-bond interactions with biological targets .

Properties

IUPAC Name |

(4-methyl-2-phenyl-1,3-thiazol-5-yl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7OS/c1-16-21(32-22(25-16)18-7-4-3-5-8-18)23(31)29-13-11-28(12-14-29)19-15-20(27-17(2)26-19)30-10-6-9-24-30/h3-10,15H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBLNPCFRUZBGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)N5C=CC=N5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets.

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways.

Result of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may have various molecular and cellular effects.

Biological Activity

The compound (4-methyl-2-phenylthiazol-5-yl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure–activity relationship (SAR), and potential therapeutic applications of this compound, drawing on diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from thiazole and piperazine derivatives. The general synthetic route includes the formation of the thiazole ring followed by the introduction of the piperazine moiety through coupling reactions. Recent studies have utilized carbodiimide chemistry to facilitate these couplings effectively, yielding compounds with varying substitutions that influence their biological activity.

Antimicrobial Activity

Research indicates that thiazole and piperazine derivatives exhibit significant antimicrobial properties. A study highlighted that various synthesized derivatives showed moderate to excellent antimicrobial activities against a range of bacterial strains. The most promising compounds were those with specific substitutions on the piperazine ring, which enhanced their efficacy against resistant bacterial strains .

| Compound | Antimicrobial Activity | Observed Efficacy |

|---|---|---|

| 5a | Moderate | 70% inhibition |

| 5b | Good | 85% inhibition |

| 5e | Excellent | 95% inhibition |

Anticancer Activity

Thiazole derivatives have been explored for their anticancer properties. Recent studies suggest that compounds containing the thiazole moiety can inhibit key cell cycle regulators, such as cyclin-dependent kinases (CDKs). The specific compound under review has shown potent inhibition of CDK9, CDK1, and CDK2 with Ki values ranging from 1 to 6 nM, indicating its potential as an anticancer agent .

Neuroprotective Effects

Emerging evidence suggests that thiazole-containing compounds may also possess neuroprotective properties. For example, certain derivatives have demonstrated anticonvulsant activity in animal models, suggesting their potential use in treating epilepsy or other neurological disorders .

Structure–Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

- Thiazole Ring : Modifications in the thiazole ring can enhance antimicrobial and anticancer activities.

- Piperazine Moiety : Substituents on the piperazine nitrogen can alter binding affinity to biological targets.

- Pyrazole Integration : The presence of a pyrazole unit has been associated with increased neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various thiazole-piperazine derivatives, one compound exhibited a remarkable ability to inhibit Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.5 µg/mL. This finding underscores the potential of these compounds in developing new antibiotics .

Case Study 2: Cancer Cell Line Inhibition

Another study evaluated the anticancer effects on HeLa cervical cancer cells, where the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values around 10 µM. This suggests that further development could lead to effective cancer therapies targeting CDK pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives, including those related to the compound , possess significant anticancer properties. For instance, compounds derived from 4-methyl-2-phenylthiazole have shown efficacy against various cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and HT-29 (colon cancer) through mechanisms that induce apoptosis and inhibit cell proliferation .

Case Study: Thiazole Derivatives

A series of thiazole analogues were synthesized and evaluated for their anticancer activity. The results indicated that certain substitutions on the thiazole ring enhanced cytotoxic effects compared to standard chemotherapeutic agents like cisplatin. The structure–activity relationship (SAR) analysis revealed that specific functional groups significantly influence the potency of these compounds against cancer cells .

Anticonvulsant Properties

The compound's potential as an anticonvulsant agent has also been investigated. Thiazole derivatives have been reported to exhibit anticonvulsant activity in various animal models. For instance, certain analogues demonstrated significant protective effects against seizures induced by pentylenetetrazol (PTZ), suggesting that modifications to the thiazole moiety can enhance anticonvulsant efficacy .

Example of Efficacy

In a study focusing on thiazole-integrated pyrrolidin derivatives, one compound displayed a median effective dose comparable to the reference drug sodium valproate, indicating strong anticonvulsant properties .

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. The incorporation of pyrazole and pyrimidine moieties into thiazole frameworks has led to the synthesis of novel compounds with improved antibacterial and antifungal activities. These compounds have been tested against various pathogens, demonstrating significant inhibitory effects .

Research Findings

In one study, several thiazole-pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives exhibited potent antimicrobial effects, making them promising candidates for developing new antibiotics .

Comparative Data Table

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at the C6 position, where the pyrazole group is introduced. This reaction is critical for functionalizing the pyrimidine core.

Key Findings :

-

Microwave irradiation enhances reaction efficiency by reducing side products .

-

Direct C–H activation strategies avoid pre-functionalization steps but require optimized catalysts .

Oxidation and Reduction

The thiazole and pyrimidine rings are susceptible to redox transformations:

Oxidation

| Site | Reagents | Products | Application |

|---|---|---|---|

| Thiazole sulfur | mCPBA, CH2Cl2, 0°C → RT | Sulfoxide derivative | Modulation of electronic properties |

| Pyrimidine methyl | KMnO4, H2O/acetone, reflux | Carboxylic acid functionalization | Enhanced solubility |

Reduction

| Site | Reagents | Products |

|---|---|---|

| Methanone carbonyl | LiAlH4, THF, 0°C → RT | Secondary alcohol |

| Pyrazole N–H | H2, Pd/C, ethanol | Saturated pyrazoline derivative |

Mechanistic Insights :

-

Thiazole oxidation proceeds via electrophilic attack at sulfur, forming sulfoxides .

-

LiAlH4 selectively reduces the methanone carbonyl without affecting aromatic rings .

Piperazine Ring Functionalization

The piperazine moiety participates in alkylation and acylation reactions, enabling further derivatization:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| N-Alkylation | Ethyl bromoacetate, K2CO3, DMF | Piperazine-1-ethyl acetate derivative | 82% |

| Acylation | Acetyl chloride, Et3N, CH2Cl2 | N-Acetylpiperazine intermediate | 75% |

Key Observations :

-

Alkylation at the piperazine nitrogen improves bioavailability .

-

Acylation reactions are pH-sensitive, requiring anhydrous conditions.

Coupling Reactions

The methanone linker facilitates cross-coupling strategies:

| Coupling Type | Catalyst/Reagents | Applications |

|---|---|---|

| Suzuki–Miyaura | Pd(dppf)Cl2, Na2CO3, dioxane | Introduction of aryl/heteroaryl groups |

| EDC/HOBt-mediated | EDCI, HOBt, DIPEA, DMF | Amide bond formation with amino derivatives |

Case Study :

-

Suzuki coupling with 4-bromophenylboronic acid yielded a biphenyl analog with enhanced kinase inhibition .

Cyclization and Rearrangement

Thermal or acidic conditions induce structural rearrangements:

| Conditions | Transformation | Outcome |

|---|---|---|

| HCl (gas), ethanol, Δ | Thiazole ring opening → thiourea intermediate | Formation of pyrido[3,4-d]pyrimidinones |

| CuI, DMF, 120°C | Ullmann-type coupling | Macrocyclic derivatives |

Research Implications :

Comparative Reactivity Analysis

A comparative table highlights the reactivity hierarchy of functional groups:

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Pyrimidine C6 position | High | SNAr, C–H activation |

| Piperazine nitrogen | Moderate | Alkylation, acylation |

| Thiazole sulfur | Low | Oxidation, electrophilic substitution |

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Thiazole vs. Tetrazole : ’s tetrazole derivatives show moderate antiproliferative activity, but Compound X ’s thiazole may enhance metabolic stability and kinase affinity due to aromatic π-π stacking .

- Pyrimidine-Pyrazole vs. Pyrimidine-Morpholine: ’s morpholine-carbonyl group improves solubility and ATP-binding pocket interactions in kinases.

- Piperazine Linkers: Both Compound X and ’s compounds utilize piperazine, but the phenylsulfonyl group in may reduce cell permeability compared to Compound X’s methanone linker .

Hypothetical Activity of Compound X

- Kinase inhibition : Pyrimidine-pyrazole hybrids (e.g., crizotinib analogs) target ALK/ROS1 kinases. The 4-methyl-thiazole in Compound X could further stabilize hydrophobic interactions .

- Compound X’s pyrimidine-pyrazole moiety may enhance potency by 2–5 fold, as seen in morpholine derivatives .

Notes

Expert Analysis: The absence of direct pharmacological data for Compound X necessitates cautious extrapolation from analogs.

Synthesis Challenges : The pyrazole-pyrimidine-piperazine assembly may require stringent temperature control to avoid side reactions, as seen in ’s triethylamine-mediated couplings .

Commercial Relevance : Suppliers listed in (e.g., AKOS000272980) indicate industrial interest in structurally related compounds, supporting scalability for Compound X .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the thiazole-pyrimidine-piperazine scaffold in this compound?

- Methodology : Multi-step synthesis involving sequential heterocyclic ring formation. For example:

- Thiazole core : Ethyl acetoacetate and phenylhydrazine condensation under acidic reflux, followed by cyclization .

- Pyrimidine-piperazine linkage : Nucleophilic substitution or Buchwald-Hartwig coupling to introduce the 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl group onto piperazine. Solvent choice (e.g., DMF, ethanol) and temperature control (80–100°C) are critical to minimize side reactions .

- Validation : Monitor reaction progress via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) and confirm purity via HPLC .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- Approach :

- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to distinguish thiazole (C-5, δ ~160 ppm), pyrimidine (C-4, δ ~155 ppm), and piperazine (N-CH2, δ ~3.5 ppm) signals .

- X-ray crystallography : Resolve stereochemical uncertainties (e.g., piperazine conformation) by growing single crystals in ethanol/DMF (1:1) .

- Data Interpretation : Cross-reference with PubChem-computed spectra (InChI key: TWIJPTMJORQADA) to validate assignments .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in SAR studies of this compound?

- Experimental Design :

- Variable testing : Systematically alter substituents (e.g., methyl → cyclopropyl on thiazole) to assess impact on target binding .

- Control experiments : Use isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies caused by solvent polarity (e.g., DMSO vs. aqueous buffer) .

- Case Study : A 2021 study noted reduced antimicrobial activity in polar solvents due to poor solubility; switching to PEG-400 improved efficacy by 40% .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- Methodology :

- ADMET prediction : Use SwissADME to assess logP (~3.2), solubility (≤10 µM in water), and CYP450 inhibition risks .

- Docking studies : Target the ATP-binding pocket of kinases (e.g., EGFR) using AutoDock Vina; prioritize piperazine-thiazole interactions for mutagenesis validation .

- Contradiction Resolution : A 2023 study found conflicting logP values (3.2 vs. 2.8) due to protonation state; adjust pH to 7.4 during simulations .

Q. What environmental impact assessment protocols apply to this compound?

- Experimental Framework :

- Fate studies : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Monitor via LC-MS for persistent metabolites (e.g., pyrazole derivatives) .

- Ecotoxicity : Test on Daphnia magna (48h LC50) and algae (72h growth inhibition). A 2022 study reported LC50 = 12 mg/L, indicating moderate toxicity .

- Mitigation : Incorporate biodegradable linkers (e.g., ester groups) into the piperazine moiety to reduce bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.